molecular formula C18H17F2N3O2 B2410161 1-(2,6-Difluorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea CAS No. 1207004-47-4

1-(2,6-Difluorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea

Cat. No.: B2410161
CAS No.: 1207004-47-4
M. Wt: 345.35
InChI Key: VAFWBNFTTRZQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea typically involves the reaction of 2,6-difluoroaniline with 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Difluorophenyl)-3-phenylurea
  • 1-(2,6-Difluorophenyl)-3-(4-methylphenyl)urea
  • 1-(2,6-Difluorophenyl)-3-(2-oxopyrrolidin-1-yl)phenylurea

Uniqueness

1-(2,6-Difluorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea is unique due to the presence of both the difluorophenyl and oxopyrrolidinyl groups, which may confer specific biological activities and chemical properties not found in other similar compounds.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2/c1-11-7-8-12(10-15(11)23-9-3-6-16(23)24)21-18(25)22-17-13(19)4-2-5-14(17)20/h2,4-5,7-8,10H,3,6,9H2,1H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFWBNFTTRZQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC=C2F)F)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.